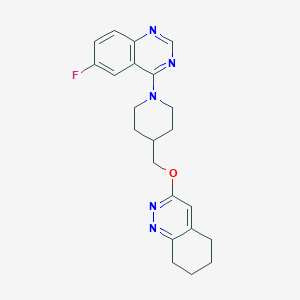
3-((1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline” is a complex organic molecule that contains several functional groups and rings, including a quinazolinyl group, a piperidinyl group, and a tetrahydrocinnoline group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains several cyclic structures, including a quinazoline ring and a tetrahydrocinnoline ring. These rings may be responsible for any interesting chemical or biological properties the compound may have .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. Without more specific information, it’s difficult to predict what these reactions might be .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. Without more information, it’s difficult to predict these properties .Scientific Research Applications
Synthesis and Chemical Properties The research on compounds related to "3-((1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline" often focuses on their synthesis and chemical characterization. Studies have been conducted to develop efficient synthesis methods for fluoroquinolone derivatives, which are known for their broad-spectrum antibacterial activity. For example, a novel series of fluoroquinolones analogs were prepared under both conventional and microwave irradiation techniques, demonstrating the versatility of synthesis methods for such compounds (Prasad et al., 2017).
Antibacterial Activity One of the primary applications of compounds within this chemical family is their potent antibacterial activity. Fluoroquinolones, in particular, have been extensively studied for their efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from ciprofloxacin, a well-known fluoroquinolone, were evaluated for antibacterial activity, highlighting the ongoing research into optimizing these compounds for medical use (Tomišić et al., 2002).
Antiproliferative and Anticancer Activity Beyond their antibacterial properties, certain fluoroquinolone derivatives have shown promise in antiproliferative and potentially anticancer applications. For example, 2,3-diarylquinoline derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, indicating the broader therapeutic potential of these compounds (Tseng et al., 2011).
HIV Replication Inhibition Interestingly, certain fluoroquinoline derivatives have been identified as potent and selective inhibitors of human immunodeficiency virus type 1 (HIV-1) transcription. This indicates the potential for these compounds to contribute to the development of new therapeutic strategies for managing HIV/AIDS (Baba et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c23-17-5-6-20-18(12-17)22(25-14-24-20)28-9-7-15(8-10-28)13-29-21-11-16-3-1-2-4-19(16)26-27-21/h5-6,11-12,14-15H,1-4,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYKDUJLHHBWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=NC5=C4C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2768990.png)
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide](/img/structure/B2768992.png)
![2-(2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2768993.png)
![2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2768994.png)
![N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride](/img/structure/B2768995.png)
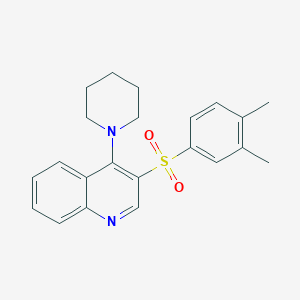
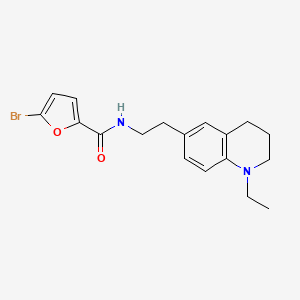
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylchromane-2-carboxamide](/img/structure/B2768999.png)
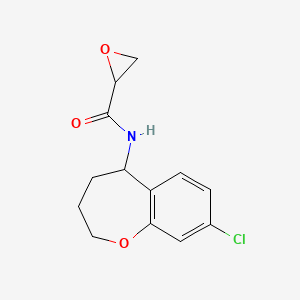
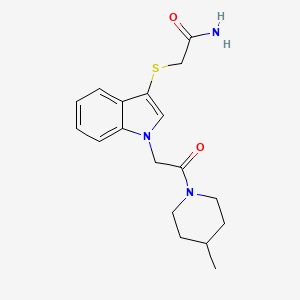
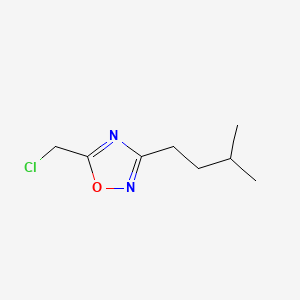
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2769004.png)
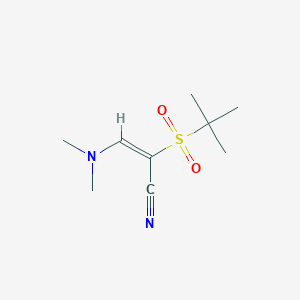
![(5-Chloro-2-methoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2769010.png)